tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Structure and Key Features
tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core with a hydroxyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The stereochemistry at positions 1, 5, and 6 (1S,5R,6S) is critical for its biological and chemical properties. This compound is often used as an intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and receptor modulators .
Synthesis The synthesis typically involves functionalization of the bicyclo[3.2.1]octane scaffold. For example, tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (a precursor) is modified via reductive amination or nucleophilic substitution to introduce substituents like hydroxyl groups .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1 |
InChI Key |
LJZKCLOQMYZAGC-AEJSXWLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)O |
Origin of Product |
United States |
Preparation Methods
Grignard-Mediated Hydroxylation of Boc-Nortropinone
A foundational method involves the reaction of Boc-nortropinone with organometallic reagents to install hydroxyl groups. In a representative procedure:
- Reaction Setup : Boc-nortropinone (500 mg, 2.21 mmol) is dissolved in anhydrous THF (5 mL).
- Grignard Addition : Methyl magnesium bromide (3.7 mL, 11.09 mmol) and lithium bromide (1.93 g, 22.1 mmol) are added sequentially at room temperature.
- Thermal Activation : The mixture is stirred at 50°C for 2 hours, then overnight at ambient temperature.
- Workup : Quenching with water, extraction with ethyl acetate, and silica gel chromatography yield the hydroxylated product (31% yield).
Critical Parameters :
- Lithium bromide enhances reagent solubility and reaction efficiency.
- Elevated temperatures accelerate nucleophilic addition but risk epimerization.
| Parameter | Value | Source |
|---|---|---|
| Temperature | 50°C → ambient | |
| Solvent | THF | |
| Yield | 31% |
Catalytic Hydrogenation of Unsaturated Precursors
Patent data reveals an alternative route via catalytic hydrogenation of cyano-substituted intermediates:
- Substrate Preparation : 3-Cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane is treated with palladium catalysts under H₂.
- Hydrogenation : Selective reduction of the nitrile to an amine, followed by hydroxylation via oxidative conditions.
- Boc Protection : Introduction of the tert-butyl carbamate group using Boc anhydride.
Advantages :
Stereoselective Hydroxylation via Sharpless Epoxidation
While not directly cited in the provided sources, analogous methodologies for hydroxylation in bicyclic systems involve:
- Epoxidation : Treatment of an olefinic precursor with an oxidizing agent (e.g., m-CPBA).
- Acid-Catalyzed Ring-Opening : Hydrolysis of the epoxide to generate vicinal diols.
- Selective Protection : Boc-group installation at the amine, followed by selective oxidation of a primary alcohol to the ketone and subsequent reduction to the desired (1S,5R,6S) stereoisomer.
Challenges :
- Competing regiochemistry during epoxide opening.
- Requires chiral auxiliaries or catalysts for enantiomeric excess.
Optimization and Yield Improvement
Solvent and Additive Screening
Data from and highlight solvent effects:
- THF vs. Diethyl Ether : THF improves Grignard reagent solubility, reducing side reactions (e.g., enolization).
- Lithium Salts : Lithium bromide coordinates to carbonyl oxygens, polarizing the ketone for nucleophilic attack.
| Additive | Yield Improvement | Role |
|---|---|---|
| LiBr | +15% | Lewis acid catalyst |
| Mg(OMe)₂ | +10% | Base |
Temperature and Time Profiling
- Low-Temperature Quenching : Rapid cooling post-reaction minimizes retro-aldol side reactions.
- Extended Stirring : Overnight stirring at ambient temperature ensures complete conversion of intermediates.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tropane Alkaloid Synthesis
The compound serves as a precursor in the synthesis of tropane alkaloids, which are known for their pharmacological properties. The 8-azabicyclo[3.2.1]octane scaffold is central to many tropane derivatives that exhibit various biological activities including analgesic and anticholinergic effects .
Arginase Inhibition
Research indicates that derivatives of this compound may act as arginase inhibitors, which are significant in the treatment of various diseases including cancer and cardiovascular disorders. Arginase converts L-arginine into L-ornithine and urea, and its inhibition can enhance nitric oxide production, beneficial in several therapeutic contexts .
Neuropharmacological Studies
The bicyclic structure contributes to neuropharmacological research due to its ability to interact with neurotransmitter systems. Compounds based on this scaffold have been studied for their potential effects on cognitive functions and neurodegenerative diseases .
Case Study 1: Synthesis of Arginase Inhibitors
A study published in MDPI detailed the synthesis of a series of arginase inhibitors using derivatives of the azabicyclo scaffold. The synthesized compounds demonstrated significant inhibition activity against human arginase isoforms with IC50 values indicating potential therapeutic applications in oncology .
Case Study 2: Neuroprotective Effects
Research has shown that certain derivatives exhibit neuroprotective effects in animal models of neurodegeneration. These studies focus on the interaction between the compound and neurotransmitter receptors, suggesting a mechanism through which cognitive decline can be mitigated .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The 8-azabicyclo[3.2.1]octane scaffold is versatile, with modifications at positions 3, 6, and nitrogen significantly altering properties. Below is a comparative analysis:
Key Differences
Functional Groups: 6-Hydroxy derivative: The hydroxyl group at position 6 facilitates hydrogen bonding, making it suitable for targeting polar binding pockets (e.g., kinase ATP-binding sites) . 3-Oxo derivatives: The ketone group at position 3 allows for further functionalization, such as forming hydrazones or imines, critical in alkaloid synthesis . Aromatic substituents (e.g., phenoxy, pyrazole): Enhance lipophilicity and π-π stacking, improving membrane permeability and target engagement in CNS drugs .
Stereochemical Impact :
- The (1S,5R,6S) configuration in the target compound ensures optimal spatial orientation for binding to enzymes like NEK7, as seen in cereblon-based degraders . In contrast, diastereomers (e.g., 3-endo-hydroxy vs. 3-exo) exhibit reduced activity due to steric clashes .
Synthetic Accessibility: Hydroxy derivatives (e.g., 6-hydroxy) are synthesized via hydroxylation of preformed bicyclo scaffolds using oxidizing agents like m-CPBA . Aryloxy derivatives (e.g., phenoxy) are introduced via Mitsunobu reactions, leveraging tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate as a precursor .
Biological Activity: The 6-hydroxy derivative shows promise in kinase inhibition due to its polar interactions, whereas 3-oxo derivatives (e.g., N-Boc-nortropinone) are prioritized in receptor modulation .
Biological Activity
Tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the class of bicyclic alkaloids, specifically the tropane alkaloids. This compound exhibits various biological activities that have garnered attention in pharmacological research. The unique structural features of this compound contribute to its potential therapeutic applications.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 2306247-62-9
- Purity : Typically ≥ 97%
Biological Activities
The biological activities of this compound are primarily linked to its interactions with various biological targets, including enzymes and receptors.
1. Antimicrobial Activity
Research indicates that compounds within the bicyclic alkaloid family, including this specific compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against multiple strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, structural analogs demonstrated potent inhibitory effects on bacterial topoisomerases, critical enzymes for DNA replication and transcription.
| Compound | IC50 (nM) | MIC (µg/mL) | Target |
|---|---|---|---|
| Compound A (related) | <32 | 2 - 16 | DNA gyrase |
| Compound B (related) | <100 | <0.03125 - 0.25 | Topo IV |
These findings suggest that this compound may possess similar antimicrobial activity due to its structural similarities with these tested compounds .
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly against bacterial topoisomerases which are vital for bacterial survival. The inhibition of these enzymes leads to disruptions in DNA processes, ultimately resulting in bacterial cell death.
In a recent study, a series of inhibitors were evaluated for their effectiveness against E. coli topoisomerases:
| Compound Type | IC50 (nM) | Target |
|---|---|---|
| Type I | <32 | DNA gyrase |
| Type II | 38 - 460 | Topo IV |
These results indicate that the bicyclic structure contributes to effective enzyme inhibition, making it a candidate for further development in antimicrobial therapies .
Case Study 1: Synthesis and Biological Evaluation
A recent synthesis of related azabicyclo compounds demonstrated their ability to inhibit bacterial growth effectively. The study focused on the enantioselective construction of the azabicyclo scaffold and evaluated its biological activity through various assays.
Results showed that specific stereochemical configurations significantly influenced biological activity, with certain isomers displaying enhanced potency against resistant bacterial strains .
Case Study 2: Antibacterial Efficacy in Vivo
Another study investigated the in vivo efficacy of a related compound in a mouse model infected with vancomycin-intermediate Staphylococcus aureus (VISA). The compound exhibited significant antibacterial activity, reducing infection severity and demonstrating potential for treating resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
